molecular formula C22H29FN2O2 B3798740 2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B3798740
M. Wt: 372.5 g/mol
InChI Key: SBYNLUDOYKVVKO-UHFFFAOYSA-N
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Description

The compound “2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one” is a complex organic molecule. It contains a spirocyclic core, which is a common structural motif in many natural products and pharmaceuticals . The presence of the fluorobenzyl group suggests that this compound might have interesting biological activities, as fluorine is often used in medicinal chemistry to modulate the properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic core and multiple functional groups. The cyclopentylacetyl and fluorobenzyl groups are likely to contribute to the overall conformation and stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by the presence of the carbonyl group in the diazaspiro[4.5]decanone moiety, which can act as an electrophile in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the overall lipophilicity of the molecule would all influence its properties .

Future Directions

The study and development of spirocyclic compounds is a vibrant field of research in medicinal chemistry due to their complex structures and potential biological activities . This particular compound, with its unique combination of functional groups, could be an interesting subject for future research.

Properties

IUPAC Name

2-(2-cyclopentylacetyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O2/c23-19-8-6-18(7-9-19)15-24-12-3-10-22(21(24)27)11-13-25(16-22)20(26)14-17-4-1-2-5-17/h6-9,17H,1-5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYNLUDOYKVVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
Reactant of Route 3
2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
Reactant of Route 6
2-(cyclopentylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

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